molecular formula C11H9ClN2OS B12939951 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one

5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B12939951
M. Wt: 252.72 g/mol
InChI Key: LJJJAKWVDYYWTJ-RMKNXTFCSA-N
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Description

5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. The compound features a thioxoimidazolidinone core, which is known for its versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exerting its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H9ClN2OS/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16)/b9-6+

InChI Key

LJJJAKWVDYYWTJ-RMKNXTFCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)Cl)NC1=S

Origin of Product

United States

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